The synthesis of lanraplenib succinate involves several steps that typically include the following:
Technical details regarding the synthesis can be found in patent documentation, which outlines specific methods and conditions used to produce crystalline forms of lanraplenib succinate .
Lanraplenib succinate has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula for lanraplenib is with a molecular weight of approximately 336.43 g/mol . The structural representation includes:
The detailed molecular structure can be visualized using chemical drawing software or databases that provide 3D representations.
Lanraplenib succinate undergoes several chemical reactions pertinent to its pharmacodynamics:
These reactions are critical for understanding the compound's mechanism of action and therapeutic efficacy .
The mechanism of action of lanraplenib succinate revolves around its role as an inhibitor of spleen tyrosine kinase:
In experimental models, lanraplenib has shown significant inhibition of B cell activation markers such as CD69 and IgM secretion, indicating its potential effectiveness in controlling aberrant immune responses .
Lanraplenib succinate exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be sourced from material safety data sheets and pharmaceutical guidelines .
Lanraplenib succinate has several potential applications in scientific research and clinical settings:
Ongoing clinical trials are assessing its efficacy and safety profile in various patient populations, highlighting its potential as a novel therapeutic agent .
Lanraplenib succinate (GS-9876 succinate) is a second-generation, highly selective inhibitor of spleen tyrosine kinase (SYK), exhibiting an IC50 value of 9.5 nM against SYK in biochemical assays [1] [6]. SYK is a non-receptor cytoplasmic tyrosine kinase that serves as a critical mediator of immunoreceptor signaling pathways. Structurally, lanraplenib binds to the SYK ATP-binding pocket through specific molecular interactions: the aminopyrazine group forms hydrogen bonds with hinge residue D512, while the imidazopyrazine moiety engages in van der Waals contacts with V385 [5] [9]. This binding stabilizes SYK in an inactive conformation, preventing autophosphorylation at activation loop residues (Y525/Y526 in human SYK) that is essential for its catalytic activity [1] [3].
Functionally, this inhibition disrupts SYK's role as a master regulator of proximal immunoreceptor signaling. Unlike first-generation SYK inhibitors (e.g., fostamatinib), lanraplenib incorporates an oxetane-piperazine motif that eliminates pH-dependent solubility and reduces drug-drug interactions with proton pump inhibitors [5] [9]. Its pharmacokinetic profile enables once-daily oral dosing, a significant advantage in chronic inflammatory conditions [5] [10]. The inhibitor demonstrates remarkable selectivity, with minimal off-target activity against kinases of the Tec family (BTK), Src family, or receptor tyrosine kinases at therapeutic concentrations [3] [6].
Table 1: Comparative Selectivity Profile of Lanraplenib Succinate
Kinase Target | IC50 (nM) | Cellular Function Impacted |
---|---|---|
SYK | 9.5 | BCR/FcR signaling initiation |
BTK | >1,000 | B-cell differentiation |
LYN | >1,000 | ITAM phosphorylation |
JAK2 | >1,000 | Cytokine signaling |
Beyond B-cell receptor (BCR) inhibition, lanraplenib succinate potently modulates platelet activation through specific targeting of the glycoprotein VI (GPVI) collagen receptor pathway. GPVI signals through an associated FcRγ-chain containing an immunoreceptor tyrosine-based activation motif (ITAM) that recruits SYK upon collagen binding [2] [3]. Lanraplenib inhibits GPVI-induced SYK activation in human platelets at nanomolar concentrations (EC50 < 50 nM), effectively blocking downstream events including:
Notably, this inhibition occurs without prolonging bleeding time in primate models, distinguishing it from broad-spectrum antiplatelet agents [1] [3]. This therapeutic window arises from lanraplenib's selective disruption of the GPVI-collagen signaling axis while sparing thromboxane A2 and ADP receptor pathways essential for hemostasis [2] [6]. In human whole blood assays, lanraplenib (100 nM) reduces platelet adhesion to collagen-coated surfaces by >80%, demonstrating its potential to mitigate immune-complex mediated vascular inflammation without hemorrhagic complications [3] [6].
The therapeutic efficacy of lanraplenib succinate in inflammatory diseases stems from its orchestrated suppression of multiple SYK-dependent signaling cascades:
B-Cell Linker Protein (BLNK) Phosphorylation:Upon BCR engagement, SYK phosphorylates BLNK at Y96, creating a scaffold for downstream effectors. Lanraplenib inhibits anti-IgM-induced BLNK phosphorylation in human Ramos B-cells with an EC50 of 24 nM [1] [8]. This prevents recruitment of BTK and PLCγ2 to the signalosome, abrogating B-cell activation. In primary human B-cells, lanraplenib (100 nM) reduces CD69 and CD86 expression by >90%, critical markers for B-cell activation and costimulation [1] [4].
Bruton's Tyrosine Kinase (BTK) and PLCγ2 Activation:SYK directly phosphorylates BTK at Y551, enabling full kinase activity. Lanraplenib suppresses this phosphorylation event (EC50 = 24-51 nM), disrupting BTK-dependent calcium mobilization and NF-κB activation [1] [8]. Consequently, PLCγ2 phosphorylation is inhibited, preventing inositol trisphosphate (IP3) generation and calcium flux necessary for B-cell proliferation [4] [8]. In co-stimulation assays, lanraplenib inhibits anti-IgM/anti-CD40 mediated B-cell proliferation with an EC50 of 108±55 nM [1].
Integrated Pathway Effects:
Table 2: Functional Consequences of Downstream Pathway Inhibition
Downstream Target | EC50 (nM) | Biological Consequence | Therapeutic Relevance |
---|---|---|---|
BLNK (pY96) | 24 | Impaired signalosome assembly | Reduced B-cell activation |
BTK (pY551) | 51 | Decreased calcium flux | Suppressed proliferation |
PLCγ2 phosphorylation | 45 | Blocked IP3/DAG production | Impaired differentiation |
TNFα release | 121 | Anti-inflammatory effect | Tissue protection |
The cumulative pharmacological profile positions lanraplenib succinate as a promising therapeutic agent for SYK-driven pathologies including rheumatoid arthritis, lupus nephritis, and Sjögren's syndrome [9] [10]. Its ability to simultaneously target multiple nodes in immunoreceptor signaling cascades while maintaining cellular selectivity underpins its clinical development for autoimmune indications.
Table 3: Lanraplenib Succinate Nomenclature
Chemical Designation | Identifier |
---|---|
IUPAC Name | 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine; butanedioic acid |
Synonyms | GS-9876 succinate; GS-SYK Succinate; Lanraplenib sesquisuccinate |
CAS Registry Number | 1800047-00-0 |
Molecular Formula | C₅₈H₆₈N₁₈O₁₄ |
Molecular Weight | 1241.27 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7